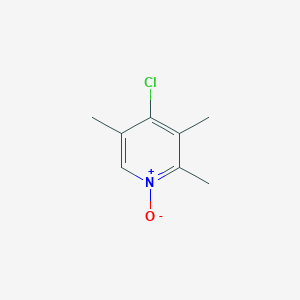













|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([N+]([O-])=O)[C:5]([CH3:12])=[CH:4][N+:3]=1[O-:13].[ClH:14].C(=O)([O-])[O-].[K+].[K+]>C(OC(C)C)(C)C.CCCCCC.O.CN(C)C=O>[Cl:14][C:6]1[C:5]([CH3:12])=[CH:4][N+:3]([O-:13])=[C:2]([CH3:1])[C:7]=1[CH3:8] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
850 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=[N+](C=C(C(=C1C)[N+](=O)[O-])C)[O-]
|
|
Name
|
|
|
Quantity
|
1.69 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
400 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.4 kg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
7 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)OC(C)C
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
115 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to 20° C.
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with chloroform (1.0 L×3)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained crude product
|
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The obtained wet product was dried under vacuum overnight
|
|
Duration
|
8 (± 8) h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=[N+](C=C1C)[O-])C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 666.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |